Cas no 87427-58-5 (Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-)

Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-, is a brominated and chlorinated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its distinct structure, featuring halogen substituents at the 2-, 3-, and 4-positions, enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable precursor for complex molecular frameworks. The compound’s high purity and stability under standard conditions ensure consistent performance in synthetic workflows. Its halogen-rich composition also facilitates further functionalization, enabling tailored modifications for specialized chemical processes. Suitable for research and industrial use, this compound offers precise control in the synthesis of advanced intermediates and fine chemicals.
Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- structure
87427-58-5 structure
Product Name:Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-
CAS No:87427-58-5
MF:C8H5Br2ClO
MW:312.385699987412
CID:656445
PubChem ID:22121452
Update Time:2025-05-22

Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-
    • 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone
    • 4'-CHLORO-2,3'-DIBROMOACETOPHENONE
    • 87427-58-5
    • 2-bromo-1-(3-bromo-4-chlorophenyl)-ethanone
    • DTXSID40622609
    • 2-Bromo-1-(3-bromo-4-chloro-phenyl)-ethanone
    • AKOS015891128
    • SCHEMBL5054876
    • 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one
    • MFCD18392526
    • G70088
    • Inchi: 1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
    • InChI Key: VWCVEOFSDAFTHO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C(CBr)=O)=C1)Cl

Computed Properties

  • Exact Mass: 311.83752g/mol
  • Monoisotopic Mass: 309.83957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.924

Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)- Pricemore >>

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Additional information on Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl)-

Ethanone, 2-Bromo-1-(3-Bromo-4-Chlorophenyl) (CAS No. 87427-58-5): A Comprehensive Overview

Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl), also known by its CAS registry number 87427-58-5, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a ketone group (ethanone) and two halogen substituents—a bromine atom at the 2-position and a bromine atom along with a chlorine atom on the aromatic ring. The combination of these functional groups makes it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) typically involves multi-step organic reactions, often incorporating Friedel-Crafts acylation or nucleophilic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which is particularly important for large-scale production.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of multiple halogen atoms provides opportunities for further functionalization, enabling the creation of bioactive molecules with specific pharmacological properties. Studies have shown that derivatives of this compound exhibit activity against various enzymes and receptors, making them valuable candidates for therapeutic development.

In addition to its role in pharmaceuticals, Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) has also found applications in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been well-documented. Recent research has focused on improving the bioavailability and reducing the environmental impact of such compounds, which aligns with global efforts to promote sustainable agriculture.

The electronic properties of this compound make it an interesting candidate for use in organic electronics. The presence of electron-withdrawing groups like bromine and chlorine can influence the molecule's conductivity and stability under various conditions. Exploratory studies have indicated that derivatives of this compound could be employed in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), though further research is needed to optimize their performance.

From a safety standpoint, handling Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) requires adherence to standard laboratory protocols due to its halogenated nature. Proper ventilation and protective equipment are essential during synthesis and manipulation to minimize exposure risks.

In conclusion, Ethanone, 2-bromo-1-(3-bromo-4-chlorophenyl) (CAS No. 87427-58-5) is a multifaceted compound with diverse applications across several industries. Its structure lends itself well to further chemical modifications, opening avenues for innovative uses in medicine, agriculture, and materials science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in modern chemistry.

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